molecular formula C15H9Br2NO B2445768 2-(6,8-Dibromoquinolin-2-yl)phenol CAS No. 860784-08-3

2-(6,8-Dibromoquinolin-2-yl)phenol

Cat. No.: B2445768
CAS No.: 860784-08-3
M. Wt: 379.051
InChI Key: QRGPKNOZEUPVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,8-Dibromoquinolin-2-yl)phenol is an organic compound with the molecular formula C15H9Br2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains two bromine atoms at positions 6 and 8 of the quinoline ring.

Scientific Research Applications

2-(6,8-Dibromoquinolin-2-yl)phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials and chemical sensors

Mechanism of Action

While the specific mechanism of action for 2-(6,8-Dibromoquinolin-2-yl)phenol is not available, quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .

Future Directions

Unfortunately, I could not find specific information on the future directions of research or applications for 2-(6,8-Dibromoquinolin-2-yl)phenol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8-Dibromoquinolin-2-yl)phenol typically involves the bromination of quinoline derivatives followed by phenol substitution. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions for this process are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6,8-Dibromoquinolin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6,8-Dichloroquinolin-2-yl)phenol
  • 2-(6,8-Difluoroquinolin-2-yl)phenol
  • 2-(6,8-Diiodoquinolin-2-yl)phenol

Uniqueness

2-(6,8-Dibromoquinolin-2-yl)phenol is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can enhance the compound’s efficacy in certain applications .

Properties

IUPAC Name

2-(6,8-dibromoquinolin-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2NO/c16-10-7-9-5-6-13(18-15(9)12(17)8-10)11-3-1-2-4-14(11)19/h1-8,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGPKNOZEUPVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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